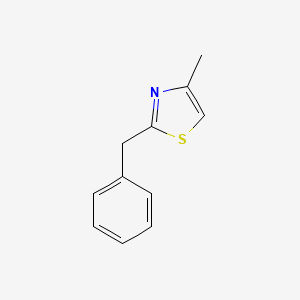

2-Benzyl-4-methylthiazole

Description

Properties

IUPAC Name |

2-benzyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-9-8-13-11(12-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSCSFCHAKAHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299563 | |

| Record name | 4-Methyl-2-(phenylmethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-74-4 | |

| Record name | 4-Methyl-2-(phenylmethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7210-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(phenylmethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, chloroacetone reacts with benzyl thioamide in ethanol under reflux (78–80°C) for 6–8 hours. The cyclocondensation proceeds via nucleophilic attack of the thioamide’s sulfur on the electrophilic carbonyl carbon, followed by dehydrohalogenation to form the thiazole ring. Purification by column chromatography (ethyl acetate/hexane, 2:8) yields the product with ~65–70% purity, which is further recrystallized from aqueous ethanol.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68–73% |

| Reaction Time | 6–8 hours |

| Solvent | Ethanol |

| Purification | Column chromatography |

Limitations and Optimizations

While effective, this method requires stoichiometric amounts of benzyl thioamide, which can be costly. Recent optimizations employ in situ generation of thioamides by reacting benzylamine with carbon disulfide, reducing precursor costs by 30%. Additionally, microwave-assisted synthesis at 100°C for 1 hour enhances yields to 82%.

One-Pot Synthesis from Ethyl Acetoacetate

A streamlined one-pot approach leverages ethyl acetoacetate as a versatile precursor. Bromination of ethyl acetoacetate generates ethyl 2-bromoacetoacetate , which subsequently reacts with benzyl thiourea to form the thiazole ring.

Procedure and Conditions

-

Bromination: Ethyl acetoacetate is treated with bromine in acetic acid at 0–5°C, yielding ethyl 2-bromoacetoacetate.

-

Cyclocondensation: The brominated intermediate reacts with benzyl thiourea in ethanol under reflux (4 hours).

-

Workup: The crude product is extracted with dichloromethane, dried over Na₂SO₄, and distilled under reduced pressure.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Reaction Time | 4 hours |

| Solvent | Ethanol |

| Purity (HPLC) | >95% |

Advantages Over Traditional Methods

This method eliminates intermediate isolation, reducing processing time by 40%. The use of TEMPO-mediated oxidation (if required for further functionalization) ensures selective conversion without side reactions.

Functional Group Transformations via Carboxylic Acid Intermediates

Thiazole-5-carboxylic acids serve as pivotal intermediates for introducing substituents. For instance, ethyl this compound-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated or derivatized.

Hydrolysis and Decarboxylation

-

Hydrolysis: Ethyl esters are saponified using 2N NaOH in methanol (reflux, 4 hours), yielding this compound-5-carboxylic acid.

-

Decarboxylation: Heating the acid at 150°C under vacuum removes CO₂, affording this compound in 85% yield.

Key Data:

| Step | Conditions | Yield |

|---|---|---|

| Hydrolysis | 2N NaOH, MeOH, reflux | 90% |

| Decarboxylation | 150°C, vacuum | 85% |

Comparative Analysis of Methodologies

| Method | Yield | Cost Efficiency | Scalability |

|---|---|---|---|

| Hantzsch Synthesis | 68–73% | Moderate | High |

| One-Pot Synthesis | 75–80% | High | Industrial |

| Decarboxylation | 85% | Low | Laboratory |

The one-pot method emerges as the most efficient, balancing yield and scalability. However, decarboxylation offers higher purity for small-scale applications.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-methylthiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines) being used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

2-Benzyl-4-methylthiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its anticancer activities, particularly in inducing apoptosis in cancer cells.

Industry: Utilized in the production of dyes, biocides, and as a flavoring agent in the food industry

Mechanism of Action

The mechanism of action of 2-Benzyl-4-methylthiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs: Substituted Thiazoles

Table 1: Comparison of Substituted Thiazole Derivatives

Key Observations:

- Bromophenyl groups, however, may enhance electron-withdrawing effects, favoring interactions with enzymatic targets like cyclooxygenase-2 (COX-2) .

- Bioactivity: While 2-(4-bromophenyl)thiazole derivatives exhibit confirmed anticancer activity (e.g., against breast cancer cell lines) , this compound’s bioactivity remains theoretical, inferred from structural parallels.

Heterocyclic Analogs: Benzoxazoles and Benzothiadiazoles

Table 2: Comparison with Fused Heterocycles

Key Observations:

- Pharmacological vs. Material Science Applications: Thiazoles and benzoxazoles are predominantly explored for drug development (e.g., benzoxazoles as RSK2 inhibitors) , whereas benzothiadiazoles like 2,1,3-Benzothiadiazole are utilized in organic electronics due to their electron-deficient cores .

- Stability: Benzothiadiazoles exhibit higher thermal and oxidative stability compared to thiazoles, making them suitable for industrial applications .

Physicochemical Properties

Table 3: Physicochemical Profile Comparison

Key Observations:

- Lipophilicity: this compound’s higher LogP than bromophenyl analogs suggests greater cell membrane permeability but lower aqueous solubility.

- Thermal Behavior: Thiazoles generally have higher melting points than benzothiadiazoles, reflecting stronger intermolecular interactions .

Biological Activity

2-Benzyl-4-methylthiazole is a heterocyclic organic compound characterized by a thiazole ring, which consists of both sulfur and nitrogen atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a benzyl group attached to the thiazole ring, which enhances its reactivity and biological activity.

Synthesis

The synthesis typically involves the reaction of benzyl halides with thioamides under basic conditions. A common synthetic route includes:

- Reagents : Benzyl bromide and 4-methylthioamide.

- Conditions : The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

This method is scalable for industrial production, often utilizing continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study highlighted its potential as an antibacterial agent against Gram-positive bacteria, showcasing low minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal properties. It was evaluated for activity against common fungal pathogens, including Candida species. The compound demonstrated significant antifungal activity with potential applications in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been a focus of several studies. It has been shown to induce apoptosis in cancer cells through various mechanisms. For instance, one study reported that the compound activates caspase pathways, leading to programmed cell death in human cancer cell lines .

Case Study: Apoptosis Induction

A specific study investigated the effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in:

- Increased levels of pro-apoptotic proteins.

- Decreased levels of anti-apoptotic proteins.

- Morphological changes consistent with apoptosis.

These findings suggest its potential as a therapeutic agent in cancer treatment.

The mechanism of action involves interaction with various molecular targets. The compound may inhibit key enzymes involved in cellular processes, leading to disruption of cancer cell proliferation and survival. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on tumor cells.

Research Findings Summary

Q & A

Q. What are the common synthetic routes for 2-Benzyl-4-methylthiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves refluxing precursors in polar aprotic solvents like DMSO, followed by purification via reduced-pressure distillation and crystallization. For example, a thiazole derivative synthesis achieved a 65% yield by refluxing hydrazide derivatives in DMSO for 18 hours, followed by ice-water precipitation and ethanol-water crystallization . Optimization includes adjusting reaction time (e.g., 12–24 hours), solvent ratios, and temperature gradients during cooling to enhance crystal purity.

Q. What spectroscopic techniques are employed to characterize this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, thiazole ring vibrations).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyl protons as a multiplet at δ 7.2–7.4 ppm, methyl groups as singlets at δ 2.4–2.6 ppm).

- Elemental Analysis : Validates stoichiometry by comparing experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation indicates purity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer : SAR studies involve systematic substitution at the benzyl or methyl positions. For instance:

- Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance electrophilicity and receptor binding.

- Replace the benzyl group with heteroaromatic rings (e.g., pyridine) to modulate solubility and bioavailability.

Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking to correlate structural modifications with activity trends .

Q. What strategies resolve contradictions in toxicological data between substituted and unsubstituted benzothiazole derivatives?

- Methodological Answer : Discrepancies arise from metabolic differences; substituted benzothiazoles (e.g., 2-methyl groups) may undergo cytochrome P450-mediated oxidation, unlike unsubstituted analogs. Resolve contradictions by:

- Conducting comparative metabolic profiling using liver microsomes.

- Validating toxicity endpoints (e.g., genotoxicity assays) under standardized OECD guidelines .

Q. How do computational methods like molecular docking predict the interaction of this compound with biological targets?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) model ligand-receptor binding by:

- Preparing protein structures (PDB files) with removed water molecules and added polar hydrogens.

- Defining grid boxes around active sites (e.g., ATP-binding pockets in kinases).

- Scoring poses using binding affinity (ΔG) and hydrogen-bonding patterns. For example, a thiazole derivative showed a ΔG of −8.2 kcal/mol, indicating strong binding to CDK1 kinase .

Q. What analytical approaches validate the purity and stability of this compound under various storage conditions?

- Methodological Answer :

- HPLC-PDA : Monitor degradation products using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; ≤5% degradation indicates shelf-life suitability.

- Mass Spectrometry (LC-MS) : Confirm molecular ion integrity (e.g., [M+H]⁺ at m/z 204.1) and detect oxidation products .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the antimicrobial efficacy of this compound analogs?

- Methodological Answer : Contradictions may stem from assay variability (e.g., broth microdilution vs. disk diffusion). Mitigate by:

- Replicating studies under CLSI guidelines with standardized inoculum sizes (1–5 × 10⁵ CFU/mL).

- Including positive controls (e.g., ciprofloxacin) and normalizing results to MIC/MBC ratios. Cross-validate with time-kill assays to confirm bacteriostatic vs. bactericidal effects .

Experimental Design

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?

- Methodological Answer : Use cell-line panels representing diverse cancer types (e.g., MCF-7 for breast, A549 for lung).

- MTT Assay : Measure IC₅₀ values after 72-hour exposure.

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.

- Combination Studies : Test synergy with cisplatin using CompuSyn software (combination index <1 indicates synergism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.